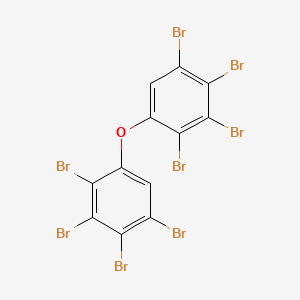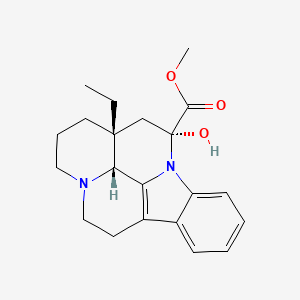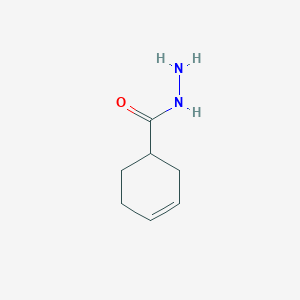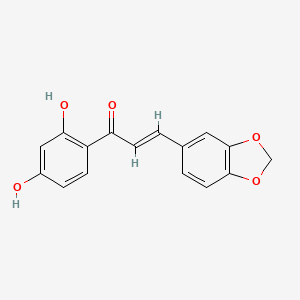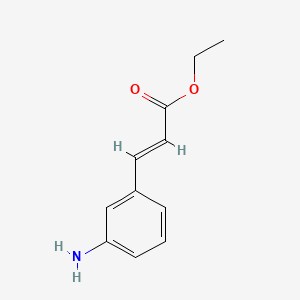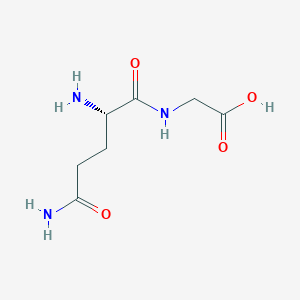
Glutaminylglycine
Descripción general
Descripción
Glutaminylglycine is a specific substrate for the enzyme protein-glutamine glutaminase . This enzyme is specific for the hydrolysis of the gamma-amide of glutamine substituted at the carboxyl position or both the alpha-amino and carboxyl positions .
Synthesis Analysis
The synthesis of this compound involves the action of transglutaminases (TGs). TGs lead to the synthesis of new covalent isopeptide bonds (crosslinks) between peptide-bound glutamine and lysine residues .
Chemical Reactions Analysis
The chemical reaction involving this compound is catalyzed by transglutaminase. The reaction involves the conversion of CBZ-Gln-Gly and Hydroxylamine into CBZ-Gln-Gly-Hydroxamate .
Aplicaciones Científicas De Investigación
Microbial Utilization of Glutaminylglycine
This compound, along with other peptides like glycylglutamine, plays a significant role in microbial nutrition. Research has demonstrated that certain microorganisms, such as Lactobacillus arabinosus, utilize these peptides comparably to free amino acids like glutamine and glutamic acid. The peptides are theorized to serve as a source of free glutamine, released through enzymatic action. Interestingly, some peptides are utilized more efficiently than their amino acid counterparts by specific microorganisms, indicating a unique aspect of microbial metabolism and nutrient uptake (Miller & Waelsch, 1952).
Synthesis of this compound Peptides
The synthesis of this compound has been a subject of study, contributing to the understanding of peptide bonds and amino acid combinations. A novel synthesis approach for this compound, as well as the synthesis of other peptides like asparaginylglycine, has been documented, offering insights into peptide formation and its implications in various biological processes (Miller & Waelsch, 1952).
Role in Glutathione Synthesis and Modulation
This compound is a component of glutathione (GSH), a crucial peptide in cellular defense against oxidative stress. The synthesis of GSH from its constituent amino acids involves consecutive actions of specific synthetases. Understanding the modulation and biosynthesis of GSH provides valuable insights into therapeutic approaches, particularly in enhancing cellular GSH levels, which may have implications in treating various conditions (Anderson, 1998).
Characterization of Glutamine Acceptor Proteins
This compound has been used in the design of fluorescent dipeptides to identify glutamine acceptor proteins of transglutaminase. This application is crucial for understanding the specificity of transglutaminase towards small primary amines and characterizing acceptor-donor relationships in substrates. Such studies contribute to the broader understanding of enzyme-substrate interactions and their implications in biological systems (Pasternack et al., 1997).
Modulation of Glutamatergic Transmission
In the field of neuroscience, compounds like sarcosine (N-methylglycine), which act as glycine transporter inhibitors, modulate glutamatergic transmission by influencing glycine concentration around receptors. This modulation is vital in understanding the pathogenesis of disorders like schizophrenia and in evaluating the impact of therapeutic interventions through imaging methods like proton nuclear magnetic resonance spectroscopy (Strzelecki et al., 2015).
Mecanismo De Acción
Target of Action
Glutaminylglycine primarily targets transglutaminases (TGs) . TGs are a family of enzymes that catalyze the transfer of acyl groups and form covalent crosslinks between peptide-bound glutaminyl residues and amino groups . They are known for their ability to catalyze the formation of intra- and inter-molecular covalent bonds between proteins .
Mode of Action
This compound interacts with its target, TGs, through a process known as transamidation . This process leads to the synthesis of new covalent isopeptide bonds (crosslinks) between peptide-bound glutamine and lysine residues . Additionally, it also results in the transamidation of primary amines to glutamine residues, which can ultimately lead to protein polymerization .
Biochemical Pathways
This compound is involved in various biochemical pathways. It participates in the tricarboxylic acid (TCA) cycle supplementation and the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids . It also plays a role in the glutamine metabolic pathway , which is critical for energy production and includes the glycolysis pathway, the pentose phosphate pathway, and the TCA cycle .
Pharmacokinetics
It’s known that tgs, the primary targets of this compound, show ca2+ dependent characteristics and tend to retain activity at a high nacl concentration . This suggests that the bioavailability of this compound may be influenced by factors such as calcium ion concentration and salt concentration.
Result of Action
The result of this compound’s action is the formation of new covalent isopeptide bonds (crosslinks) between peptide-bound glutamine and lysine residues . This can lead to the polymerization of proteins . The transamidation of primary amines to glutamine residues is another significant outcome of this compound’s action .
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors. For instance, the activity of TGs, the primary targets of this compound, is known to be dependent on calcium ion concentration and can be retained at high NaCl concentrations . Therefore, factors such as pH, temperature, and salt concentration may play a role in influencing the action of this compound.
Safety and Hazards
The safety data sheet for N-Benzyloxycarbonyl-L-Glutaminylglycine, a related compound, suggests that it should not be used for food, drug, pesticide or biocidal product use . It also mentions that the compound should be handled with personal protective equipment and should not be released into the environment .
Direcciones Futuras
Transglutaminases (TGs), the enzymes that catalyze reactions involving Glutaminylglycine, have many industrial applications and have been purified from various sources . They have been exploited in the food industry for the improvement of aliments’ quality, texture, and nutritive value . At the same time, the ability of TGs to crosslink extracellular matrix proteins, like collagen, as well as synthetic biopolymers, has led to multiple applications in biomedicine .
Propiedades
IUPAC Name |
2-[(2,5-diamino-5-oxopentanoyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4/c8-4(1-2-5(9)11)7(14)10-3-6(12)13/h4H,1-3,8H2,(H2,9,11)(H,10,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFZIKRIDLHOIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)NCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30901394 | |
| Record name | NoName_505 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30901394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2650-65-9 | |
| Record name | NSC350592 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350592 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



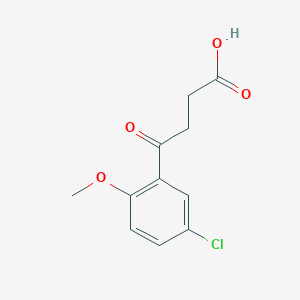
![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid](/img/structure/B1353219.png)
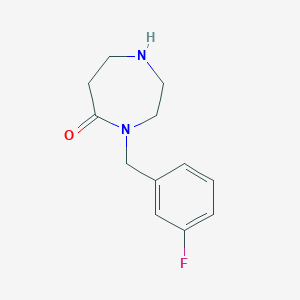
![[2-iodo-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B1353229.png)
